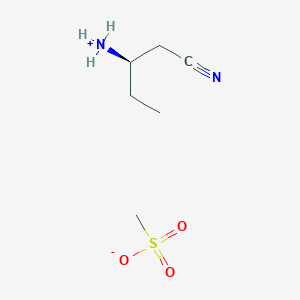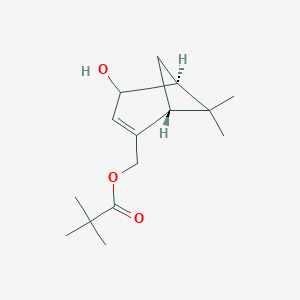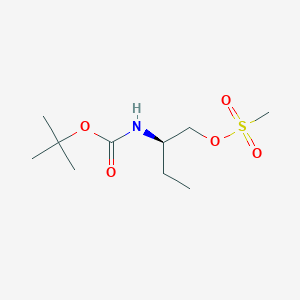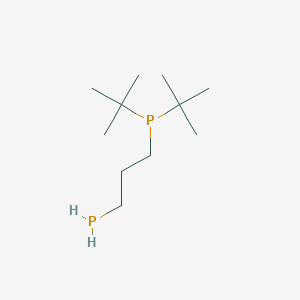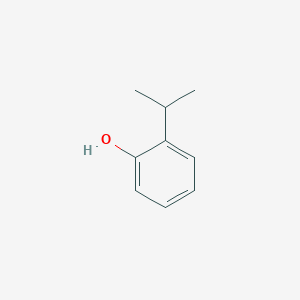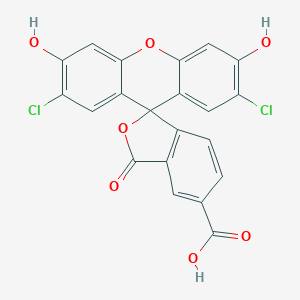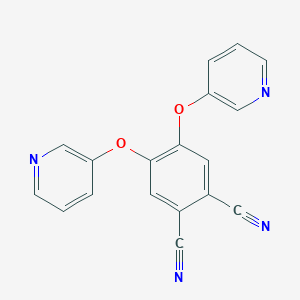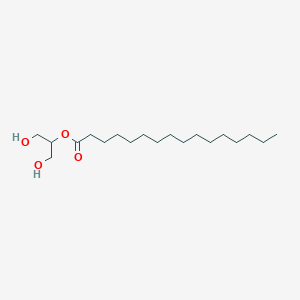
1-(4-Ethylphenyl)propan-1-one
Übersicht
Beschreibung
The compound 1-(4-Ethylphenyl)propan-1-one is a chemical entity that has been the subject of various research studies. While the provided data does not directly discuss this exact compound, it does include information on structurally related compounds, which can offer insights into the properties and behaviors that 1-(4-Ethylphenyl)propan-1-one might exhibit.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of substituted acetophenones with aldehydes or other suitable reagents. For example, the synthesis of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was achieved using 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde solutions . This suggests that a similar approach could be used for synthesizing 1-(4-Ethylphenyl)propan-1-one, potentially by reacting 4-ethylacetophenone with an appropriate reagent.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of 1-(4-ethoxyphenyl)-3-(4-methylphenyl)prop-2en-1-one was determined to crystallize in the monoclinic system with specific unit cell parameters . This information is valuable as it provides a basis for predicting the crystal structure of 1-(4-Ethylphenyl)propan-1-one, which may also crystallize in a similar system.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 1-(4-Ethylphenyl)propan-1-one can be inferred from studies on their interactions and binding with biological targets. For example, molecular docking analysis of 1-phenyl-3(4-methoxyphenyl)-2-propenone with breast cancer and anti-malarial receptors indicates potential biological activity . This suggests that 1-(4-Ethylphenyl)propan-1-one could also exhibit interesting reactivity with biological molecules, warranting further investigation.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds provide insights into their behavior. For example, the compound (E)-1-(4-ethylphenyl)-3-(4-(heptyloxy)phenyl)prop-2-en-1-one was characterized using various spectroscopic techniques and thermal analysis, revealing information about its stability and electronic transitions . These findings can help predict the properties of 1-(4-Ethylphenyl)propan-1-one, such as its spectroscopic characteristics and thermal behavior.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Computational Studies
- The compound 1-(4-Ethylphenyl)propan-1-one has been studied in terms of its structural and chemical properties. It has been characterized using techniques like FTIR, UV–Vis, NMR spectroscopy, and single crystal X-ray diffraction. These studies are crucial for understanding its molecular structure and properties (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Spectroscopic Characterization
- Spectroscopic characterization of similar compounds has been performed using a variety of techniques. These methods are essential for the identification and analysis of chemical compounds, which can be applied to 1-(4-Ethylphenyl)propan-1-one as well (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).
Synthesis and Biological Activity
- Derivatives of 1-(4-Ethylphenyl)propan-1-one have been synthesized and tested for various biological activities. This includes antimicrobial and antiradical activities, highlighting potential uses in pharmaceutical and healthcare applications (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Application in Organic Synthesis
- The compound has potential use in organic synthesis, such as the transformation of ethyl ketone to alkyl ketone. This demonstrates its utility in chemical reactions and the synthesis of various organic compounds (Wu, Luo, Guo, Wang, Xie, Wang, & Liu, 2018).
Role in Corrosion Inhibition
- Studies have shown that related compounds exhibit properties as corrosion inhibitors. This suggests that 1-(4-Ethylphenyl)propan-1-one might also be investigated for its potential in protecting metals against corrosion (Hamani, Douadi, Daoud, Al-Noaimi, Rikkouh, & Chafaa, 2017).
Application in Dielectric Studies
- Similar compounds have been used in dielectric relaxation studies, which could be relevant for 1-(4-Ethylphenyl)propan-1-one in understanding its behavior in various solvent mixtures and their implications in fields like materials science (Mohan, Sastry, & Murthy, 2010).
Photophysical Studies
- Photophysical studies of chalcone derivatives, which are structurally related, suggest the potential for 1-(4-Ethylphenyl)propan-1-one in this area, especially in understanding its interactions with light and potential applications in photonics (Bangal, Lahiri, Kar, & Chakravorti, 1996).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H317, H319, H335, and H412 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-9-5-7-10(8-6-9)11(12)4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQRIILEZYZAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342678 | |
| Record name | 1-(4-ethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)propan-1-one | |
CAS RN |
27465-51-6 | |
| Record name | 1-(4-ethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-ethylphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



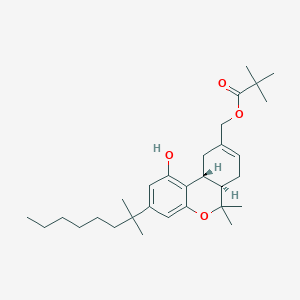
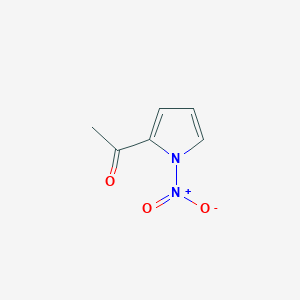

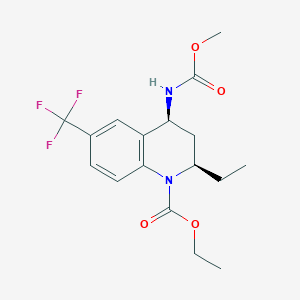
![3-[4-(Trifluoromethyl)anilino]pentanamide](/img/structure/B134244.png)
